

# "Methyl 3,5-diacetoxybenzoate" CAS number and molecular weight

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## Compound of Interest

Compound Name: Methyl 3,5-diacetoxybenzoate

Cat. No.: B185247

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## Technical Guide: Methyl 3,5-diacetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Information

Parameter	Value	Reference
CAS Number	2150-36-9	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>6</sub>	[1]
Molecular Weight	252.22 g/mol	[1]
Synonyms	3,5-Diacetoxybenzoic acid methyl ester, 5- (Methoxycarbonyl)-1,3- phenylene diacetate	[1]

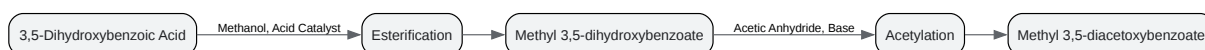
### Introduction

**Methyl 3,5-diacetoxybenzoate** is a derivative of methyl 3,5-dihydroxybenzoate, a naturally occurring phenolic compound found in various lichen species.[3] While direct and extensive research on **methyl 3,5-diacetoxybenzoate** is limited, its precursor has demonstrated noteworthy biological activities, including  $\alpha$ -glucosidase inhibition and antimicrobial effects.[3] This technical guide provides a comprehensive overview of its synthesis, based on the

preparation of its precursor, and summarizes the known biological context of the parent molecule, offering a foundation for further research and drug development applications.

## Synthesis Workflow

The synthesis of **methyl 3,5-diacetoxybenzoate** is a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate, followed by an acetylation step.



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A high-level overview of the synthesis of **Methyl 3,5-diacetoxybenzoate**.

## Experimental Protocols

### Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

This protocol is adapted from a patented industrial production process for high-purity methyl 3,5-dihydroxybenzoate.[4]

Materials:

- 3,5-dihydroxybenzoic acid
- Methanol
- Sulfuric acid (concentrated)
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a suitable reaction vessel, dissolve 3,5-dihydroxybenzoic acid in methanol.
- With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux (approximately 80-85 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.<sup>[4]</sup>
- After the reaction is complete, remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash twice with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- Wash the organic phase with water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.
- The crude product can be further purified by recrystallization from a methanol/water mixture to obtain a high-purity white solid.<sup>[4]</sup>

## Step 2: Acetylation of Methyl 3,5-dihydroxybenzoate

The following is a general and standard laboratory procedure for the acetylation of a phenolic compound.

Materials:

- Methyl 3,5-dihydroxybenzoate
- Acetic anhydride
- Pyridine or a tertiary amine base (e.g., triethylamine)
- Dichloromethane or other suitable aprotic solvent
- Hydrochloric acid (1M)

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve methyl 3,5-dihydroxybenzoate in the chosen aprotic solvent.
- Add the base (e.g., pyridine) to the solution.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled, stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
- Quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated  $\text{NaHCO}_3$  solution (to remove excess acetic acid), and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude **methyl 3,5-diacetoxybenzoate**.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Spectroscopic Data of Methyl 3,5-dihydroxybenzoate (Precursor)

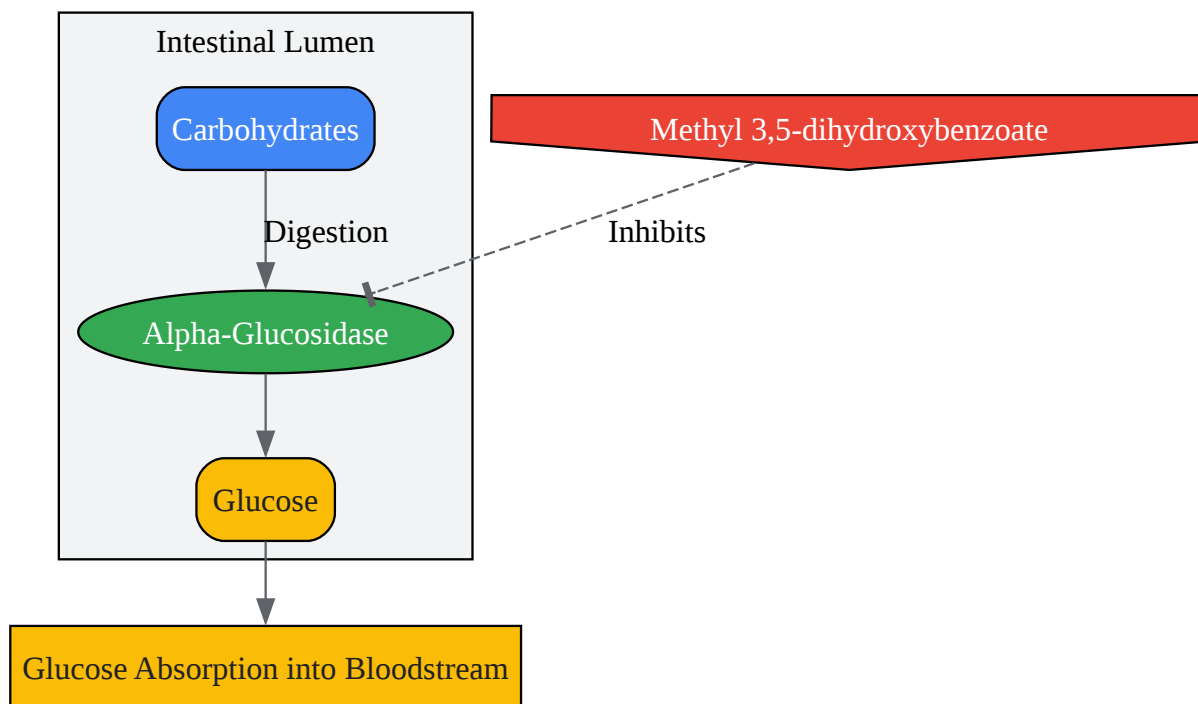
Data Type	Key Features
<sup>1</sup> H NMR	Spectral data available, but specific shifts require access to spectral databases.[2]
IR Spectrum	Characteristic peaks for O-H (hydroxyl) and C=O (ester) functional groups are expected.[1] [5]
Mass Spec.	Molecular ion peak corresponding to the mass of the molecule is expected.

## Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity and signaling pathway involvement of **methyl 3,5-diacetoxybenzoate**, its precursor, methyl 3,5-dihydroxybenzoate, has been shown to possess biological activity.

### α-Glucosidase Inhibition

Methyl 3,5-dihydroxybenzoate has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can delay glucose absorption and is a therapeutic target in the management of type 2 diabetes.



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Inhibition of  $\alpha$ -glucosidase by Methyl 3,5-dihydroxybenzoate.

## Antimicrobial Activity

Research has also indicated that methyl 3,5-dihydroxybenzoate exhibits antimicrobial properties, suggesting its potential as a lead compound for the development of new antimicrobial agents.[3] The exact mechanisms and microbial targets are areas for further investigation.

## Conclusion

**Methyl 3,5-diacetoxybenzoate** is a readily synthesizable compound with a precursor that displays interesting biological activities. This guide provides the foundational chemical and biological information necessary for researchers to explore its potential in drug discovery and development. Further studies are warranted to fully elucidate the pharmacological profile of the acetylated derivative and its potential mechanisms of action.

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